molecular formula C12H8N2O2 B1303109 6-Nitropyrrolo[1,2-a]quinoline CAS No. 52414-58-1

6-Nitropyrrolo[1,2-a]quinoline

Cat. No. B1303109
CAS RN: 52414-58-1
M. Wt: 212.2 g/mol
InChI Key: BWDDZHBBEMLCOZ-UHFFFAOYSA-N
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Description

6-Nitropyrrolo[1,2-a]quinoline is a compound that can be synthesized through various chemical reactions. It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with a structure that combines a pyridine ring with a benzene ring. The presence of the nitro group and the pyrroloquinoline core suggests that this compound could have interesting chemical properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrroloquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of related compounds has been demonstrated through the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitroquinolines, followed by further transformations into nitro-acetals and subsequent reduction and cyclization to form tetrahydropyrroloquinolines . Although the exact synthesis of 6-nitropyrrolo[1,2-a]quinoline is not detailed in the provided papers, similar methodologies could potentially be applied to synthesize this compound.

Molecular Structure Analysis

The molecular structure of 6-nitropyrrolo[1,2-a]quinoline would include a pyrroloquinoline core with a nitro group at the 6-position. The structure is likely to exhibit aromaticity due to the quinoline moiety, and the nitro group would contribute to the electron-withdrawing character of the molecule. The exact position of substituents can significantly affect the chemical behavior and biological activity of such compounds .

Chemical Reactions Analysis

Compounds similar to 6-nitropyrrolo[1,2-a]quinoline can undergo various chemical reactions, including nitration, reduction, and cyclization . The presence of the nitro group can also facilitate further chemical modifications, such as reductive transformations or nucleophilic substitution reactions. The reactivity of the pyrroloquinoline core can be influenced by the presence of the nitro group and other substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-nitropyrrolo[1,2-a]quinoline would be influenced by its molecular structure. The nitro group is known to be a strong electron-withdrawing group, which could affect the compound's acidity, basicity, and overall reactivity. The aromatic quinoline core may contribute to the compound's stability and potential planarity. The solubility, melting point, and other physical properties would depend on the specific substituents and their positions on the quinoline ring.

Relevance to Medicinal Chemistry

Compounds with a pyrroloquinoline structure have been investigated for their potential medicinal properties. For example, 1-arylpyrrolo[3,2-c]quinolines have been shown to be potent inhibitors of the gastric (H+/K+)-ATPase enzyme, which is relevant for antiulcer activity . The study of 6-nitropyrrolo[1,2-a]quinoline and its derivatives could reveal similar or novel biological activities, making them of interest in the development of new therapeutic agents.

Scientific Research Applications

  • Synthetic Chemistry

    • Pyrrolo[1,2-a]quinoline derivatives have been gaining attention in terms of synthetic accessibility .
    • They are essentially indolizine analogs, and these and other closely related heterocyclic scaffolds are embedded in the structures of multiple compounds .
    • Numerous synthetic methodologies have been developed over the years .
  • Pharmaceutical Research

    • Pyrrolo[1,2-a]quinoline derivatives exhibit diverse biological activities .
    • They have shown antileukemic, antibacterial and antifungal, larvicidal, and anticancer activities .
    • Some derivatives have been synthesized as ABTS radical scavenging and antiproliferative agents .
    • Certain 1-benzoyl-3-cyanopyrrolo[1,2-a]quinolines were discovered as novel apoptosis inducers active against various cancer cells .
  • Antitubercular Activity

    • Particular series of benzoyl-substituted pyrrolo[1,2-a]quinoline-3-carboxylates were synthesized and examined for their antitubercular activity .
    • Some derivatives appeared as promising antituberculosis agents .
  • Functional Materials

    • Multiple pyrrolo[1,2-a]quinoline derivatives have seen extensive use as functional materials .
    • An organic semiconductor incorporating a bisindoloquinoline core was synthesized, characterized, and used for single-crystal field-effect transistors fabrication .
    • Some fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton were found to possess useful photoelectric properties for application as the emitting dopants in OLEDs and dyes in bioimaging .
  • Synthesis of Gephyrotoxin

    • Several approaches have been devised toward the synthesis of (±)-gephyrotoxin .
    • Gephyrotoxin is one of a variety of alkaloids isolated from skin extracts of the Columbian frog Dendrobates histrionicus .
  • Bioimaging

    • Some fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton were found to possess useful photoelectric properties .
    • These properties make them suitable for application as the emitting dopants in OLEDs and dyes in bioimaging .
  • Organic Semiconductor

    • An organic semiconductor incorporating a bisindoloquinoline core was synthesized, characterized, and used for single-crystal field-effect transistors fabrication .
  • Emitting Dopants in OLEDs

    • Some fused 1,3-azaphospholes with pyrrolo[1,2-a]quinoline skeleton were found to possess useful photoelectric properties for application as the emitting dopants in OLEDs .
  • Synthetic Accessibility

    • Pyrrolo[1,2-a]quinoline derivatives have been steadily gaining attention in terms of synthetic accessibility .
    • Numerous synthetic methodologies have been developed over the years .
  • Antileukemic Activities

    • Pyrrolo[1,2-a]quinoline derivatives exhibit antileukemic activities .
  • Antibacterial and Antifungal Activities

    • Pyrrolo[1,2-a]quinoline derivatives exhibit antibacterial and antifungal activities .
  • Larvicidal Activities

    • Pyrrolo[1,2-a]quinoline derivatives exhibit larvicidal activities .

Safety And Hazards

Safety data sheets for related compounds like quinoline indicate that they can be toxic if swallowed, harmful in contact with skin, and may cause cancer . They can also be harmful to aquatic life .

Future Directions

There is ongoing research into the synthesis of quinoline derivatives, with a focus on greener and more sustainable chemical processes . There is also interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance .

properties

IUPAC Name

6-nitropyrrolo[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDDZHBBEMLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377027
Record name 6-nitropyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitropyrrolo[1,2-a]quinoline

CAS RN

52414-58-1
Record name 6-nitropyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
GN Sansom - 2019 - ro.uow.edu.au
The effectiveness of current anticancer drugs such as nitrogen mustards, 5-fluorouracil and sunitinib is hampered by dose-limiting side effects. Targeted prodrugs designed to be …
Number of citations: 0 ro.uow.edu.au

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